molecular formula C17H24N2O B5182145 N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide

Cat. No. B5182145
M. Wt: 272.4 g/mol
InChI Key: DAAYJLRYCONFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, also known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. ABP is a piperidine derivative that has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in different scientific fields.

Mechanism of Action

The mechanism of action of N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide involves its interaction with the sigma-1 receptor. This compound has been found to bind to the sigma-1 receptor with high affinity, leading to the activation or inhibition of various cellular functions. The sigma-1 receptor is involved in the regulation of various cellular functions, including calcium signaling, protein folding, and cell survival. The activation or inhibition of the sigma-1 receptor by this compound can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, protein folding, and cell survival. This compound has been found to increase the intracellular calcium concentration, leading to the activation of various calcium-dependent enzymes. This compound has also been found to modulate protein folding, leading to the stabilization of misfolded proteins. This compound has been found to promote cell survival by inhibiting apoptosis, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide in lab experiments include its high affinity for the sigma-1 receptor, its simple synthesis method, and its potential use in the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its potential off-target effects.

Future Directions

There are several future directions for the study of N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide, including the identification of its potential off-target effects, the development of more potent and selective sigma-1 receptor ligands, and the investigation of its potential use in the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications.
Conclusion
In conclusion, this compound, also known as this compound, is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications.

Synthesis Methods

The synthesis method of N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide involves the reaction between N-allyl-4-methylbenzylamine and ethyl 4-piperidinecarboxylate in the presence of a catalyst. The reaction leads to the formation of this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory.

Scientific Research Applications

N-allyl-1-(4-methylbenzyl)-4-piperidinecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various cellular functions. This compound has been studied for its potential use as a sigma-1 receptor agonist and antagonist. This compound has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-10-18-17(20)16-8-11-19(12-9-16)13-15-6-4-14(2)5-7-15/h3-7,16H,1,8-13H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAAYJLRYCONFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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